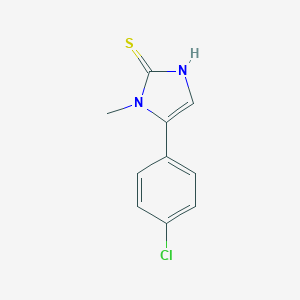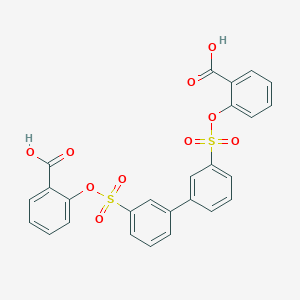
Biphenyl-5,5'-disulfonic acid, bis(salicylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl-5,5'-disulfonic acid, bis(salicylate) is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline powder that is soluble in water and has a molecular weight of 654.67 g/mol. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Wirkmechanismus
The mechanism of action of Biphenyl-5,5'-disulfonic acid, bis(salicylate) is not fully understood. However, it is believed that the compound interacts with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. This interaction results in a change in the fluorescence properties of the compound, which can be used for detection purposes.
Biochemische Und Physiologische Effekte
Biphenyl-5,5'-disulfonic acid, bis(salicylate) has been shown to have no significant toxicity in vitro and in vivo. It has been reported to have antioxidant properties and to inhibit the activity of certain enzymes such as xanthine oxidase. Furthermore, it has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Biphenyl-5,5'-disulfonic acid, bis(salicylate) has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized. It has a high molar extinction coefficient and a large Stokes shift, which makes it a good fluorescent probe. However, it has some limitations, such as its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for the use of Biphenyl-5,5'-disulfonic acid, bis(salicylate) in scientific research. One direction is the development of new applications for the compound, such as in the detection of biomolecules in complex samples. Another direction is the modification of the compound to improve its stability and fluorescence properties. Furthermore, the compound can be used as a template for the synthesis of new fluorescent probes with improved properties.
Conclusion:
Biphenyl-5,5'-disulfonic acid, bis(salicylate) is a versatile compound that has been used in scientific research for various purposes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has several advantages for lab experiments, and its future use in scientific research is promising.
Synthesemethoden
Biphenyl-5,5'-disulfonic acid, bis(salicylate) can be synthesized using different methods. One common method is the reaction of biphenyl-5,5'-disulfonyl chloride with sodium salicylate in a solvent such as dimethylformamide (DMF). The reaction takes place at room temperature, and the product is obtained by filtration and washing with water.
Wissenschaftliche Forschungsanwendungen
Biphenyl-5,5'-disulfonic acid, bis(salicylate) has been used in scientific research for various purposes. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a chiral selector in liquid chromatography. Furthermore, it has been used as a pH indicator and as a catalyst in chemical reactions.
Eigenschaften
CAS-Nummer |
17401-50-2 |
|---|---|
Produktname |
Biphenyl-5,5'-disulfonic acid, bis(salicylate) |
Molekularformel |
C26H18O10S2 |
Molekulargewicht |
554.5 g/mol |
IUPAC-Name |
2-[3-[3-(2-carboxyphenoxy)sulfonylphenyl]phenyl]sulfonyloxybenzoic acid |
InChI |
InChI=1S/C26H18O10S2/c27-25(28)21-11-1-3-13-23(21)35-37(31,32)19-9-5-7-17(15-19)18-8-6-10-20(16-18)38(33,34)36-24-14-4-2-12-22(24)26(29)30/h1-16H,(H,27,28)(H,29,30) |
InChI-Schlüssel |
XJRJMDCIUQVYSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)S(=O)(=O)OC4=CC=CC=C4C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)S(=O)(=O)OC4=CC=CC=C4C(=O)O |
Andere CAS-Nummern |
17401-50-2 |
Synonyme |
Biphenyl-5,5'-disulfonic acid, bis(salicylate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)
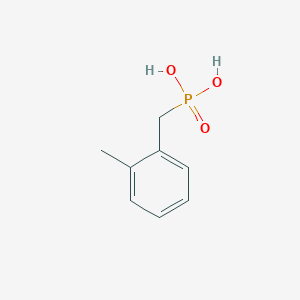
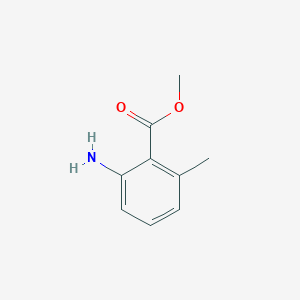
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
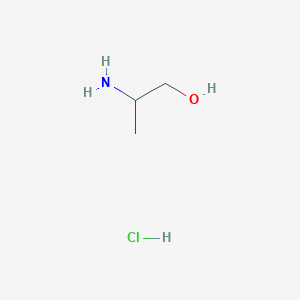
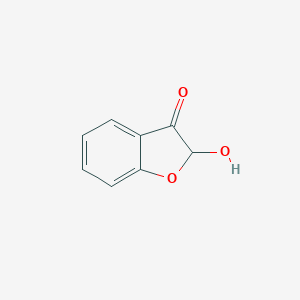
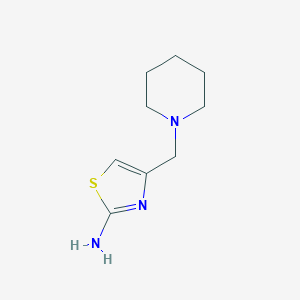
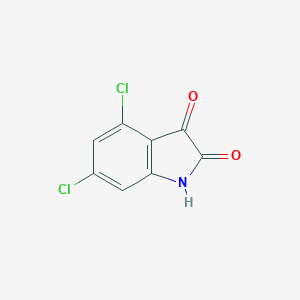
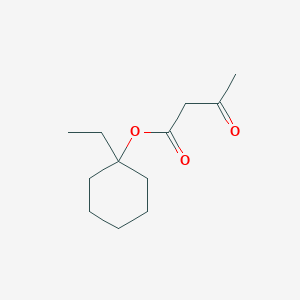
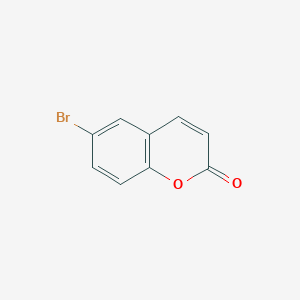
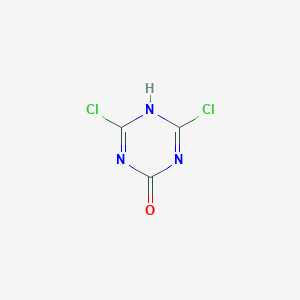
![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)

